tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
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Overview
Description
The compound “tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride” is similar in structure . It has a molecular weight of 235.75 and its IUPAC name is tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride” is 1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+; . This provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride” is a powder and it is stored at 4 degrees Celsius .
Scientific Research Applications
Tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis has been used for a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, this compound has been used as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Michael additions. In biochemistry, this compound has been used in enzyme-catalyzed reactions, such as the formation of sulfonamides and the hydrolysis of esters. In physiology, this compound has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis is not fully understood. However, it is believed that the compound acts as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Michael additions. In addition, this compound has been shown to increase the solubility of drugs in aqueous solutions, which may allow for more efficient delivery of drugs to target cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to increase the solubility of drugs in aqueous solutions, which may allow for more efficient delivery of drugs to target cells. In addition, this compound has been shown to increase the activity of certain enzymes, such as esterases and proteases. Finally, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis has several advantageous properties that make it a useful compound for laboratory experiments. In particular, this compound is highly soluble in both organic and aqueous solvents, which makes it easy to use in a variety of experiments. In addition, this compound is relatively low in toxicity, which makes it safe to use in laboratory experiments. However, this compound has some limitations. For example, it is not as stable as some other compounds, which can make it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for research involving tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for the compound. In addition, research could be conducted to investigate the effects of this compound on other biochemical and physiological processes. Finally, research could be conducted to develop new synthesis methods for this compound, which could make it easier and more efficient to produce.
Synthesis Methods
Tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis can be synthesized by a variety of methods. The most commonly used method is a two-step synthesis, which involves the reaction of tert-butylamine with 4-fluorosulfonylmethylcyclohexanone to form the intermediate compound, and then the reaction of the intermediate with a carbamate to form the final product. This two-step synthesis has the advantage of being simple and efficient, and it can be carried out in a single reaction vessel.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(fluorosulfonylmethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXAVMDNQJFGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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